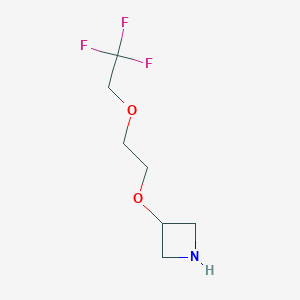

3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine

Description

3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine is an azetidine derivative featuring a four-membered amine ring substituted with a polyether chain containing a trifluoroethoxy group. Its molecular structure combines the constrained geometry of the azetidine ring with the electronegative and lipophilic trifluoroethyl moiety. This compound is available as a hydrochloride salt (CAS: 1332886-59-5), which enhances its solubility in polar solvents . It is primarily used in pharmaceutical research and development, particularly in the synthesis of bioactive molecules requiring rigid amine scaffolds .

Properties

Molecular Formula |

C7H12F3NO2 |

|---|---|

Molecular Weight |

199.17 g/mol |

IUPAC Name |

3-[2-(2,2,2-trifluoroethoxy)ethoxy]azetidine |

InChI |

InChI=1S/C7H12F3NO2/c8-7(9,10)5-12-1-2-13-6-3-11-4-6/h6,11H,1-5H2 |

InChI Key |

BAKDIWXRZJWLSB-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)OCCOCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine typically involves the reaction of azetidine with 2-(2,2,2-trifluoroethoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to a suitable temperature to complete the synthesis .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the production process.

Chemical Reactions Analysis

3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The azetidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted azetidine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in biochemical studies to investigate the interactions of azetidine derivatives with biological targets.

Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological or chemical effects. The exact pathways involved can vary based on the specific context of its use.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

(a) 3-(2-(2-Methoxyethoxy)ethoxy)azetidine

- Structure : Differs by replacing the trifluoroethoxy group with a methoxyethoxy chain.

- Properties: Molecular formula: C₈H₁₇NO₃; molar mass: 175.23 g/mol . Less electronegative and lipophilic than the trifluoroethoxy analog due to the absence of fluorine. Higher polarity and lower thermal stability compared to trifluoroethoxy derivatives.

- Applications: Used in organic synthesis as a polar, non-fluorinated building block .

(b) 3-(2,2,2-Trifluoroethoxy)azetidine Hydrochloride

- Structure : Contains a single trifluoroethoxy group directly attached to the azetidine ring.

- Properties :

- Applications : Intermediate in drug discovery for modifying pharmacokinetic profiles .

(c) Pyridine and Benzimidazole Derivatives with Trifluoroethoxy Groups

Physicochemical Properties

Biological Activity

3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique trifluoroethoxy group, which is known to enhance lipophilicity and biological activity. The azetidine ring contributes to its structural diversity, making it a candidate for various biological applications.

The mechanism of action for 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine involves interactions with specific molecular targets within biological systems. The trifluoroethoxy group enhances binding affinity to lipid membranes and proteins, potentially modulating various biological processes. This interaction can lead to alterations in signaling pathways that are crucial for cellular function.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Research indicates that azetidine derivatives can exhibit cytotoxic effects against cancer cell lines by inhibiting tubulin polymerization, which is essential for cell division.

- Anti-inflammatory Effects : Compounds with similar structures have been shown to act as antagonists at G-protein coupled receptors (GPCRs), modulating inflammatory responses.

- Neuroprotective Properties : Some studies suggest that azetidine derivatives may possess neuroprotective effects, potentially through the modulation of ion channels involved in neuronal excitability.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Inhibition of tubulin polymerization | |

| Anti-inflammatory | FFA2 receptor antagonism | |

| Neuroprotection | Modulation of ion channels |

Case Study: Anticancer Activity

A study evaluating the cytotoxic effects of azetidine derivatives showed that compounds similar to 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine inhibited tubulin at the colchicine binding site. This inhibition was linked to significant reductions in cell viability in various cancer cell lines, suggesting potential for development as anticancer agents .

Case Study: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties revealed that azetidine derivatives acted as potent antagonists at the FFA2 receptor. These compounds demonstrated the ability to inhibit neutrophil migration and activation in vitro, indicating their potential therapeutic application in inflammatory diseases .

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile of 3-(2-(2,2,2-Trifluoroethoxy)ethoxy)azetidine is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) need thorough evaluation. The lipophilicity imparted by the trifluoroethoxy group may enhance gastrointestinal absorption and CNS penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.